BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Structure-Activity Relationship Drug Design Physicochemical Property Prediction

3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898429-05-5, molecular formula C23H21N3O5S, molecular weight 451.5 g/mol) is a synthetic small molecule belonging to the quinazolinone-sulfonamide hybrid class. Structurally, it comprises a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a para-substituted phenyl spacer to a 3,4-dimethoxybenzenesulfonamide moiety.

Molecular Formula C23H21N3O5S
Molecular Weight 451.5
CAS No. 898429-05-5
Cat. No. B2813969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
CAS898429-05-5
Molecular FormulaC23H21N3O5S
Molecular Weight451.5
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C23H21N3O5S/c1-15-24-20-7-5-4-6-19(20)23(27)26(15)17-10-8-16(9-11-17)25-32(28,29)18-12-13-21(30-2)22(14-18)31-3/h4-14,25H,1-3H3
InChIKeyWUTYVJCHUQWMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898429-05-5): Procurement-Grade Characterization


3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898429-05-5, molecular formula C23H21N3O5S, molecular weight 451.5 g/mol) is a synthetic small molecule belonging to the quinazolinone-sulfonamide hybrid class [1]. Structurally, it comprises a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a para-substituted phenyl spacer to a 3,4-dimethoxybenzenesulfonamide moiety. The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, while the benzenesulfonamide group confers potential for carbonic anhydrase (CA) isozyme interaction [2]. This compound is distributed solely for non-human research applications and is not intended for therapeutic or veterinary use . Its specific substitution pattern — 3,4-dimethoxy on the terminal benzenesulfonamide ring and para-phenyl linkage to the quinazolinone — distinguishes it from closely related regioisomers (e.g., 2,5-dimethoxy variants) and N-phenyl positional analogs (e.g., meta-substituted phenyl linkers) that exhibit divergent pharmacological profiles [1].

Why Generic Substitution of 3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide Fails: SAR-Driven Differentiation Among Quinazolinone-Sulfonamide Analogs


Quinazolinone-sulfonamide hybrids cannot be treated as interchangeable procurement entities. The Rahman et al. (2014) SAR study of 25 N-substituted-(4-oxo-2-substituted-phenylquinazolin-3(4H)-yl)benzenesulfonamides demonstrated that even minor substituent variations produce statistically significant shifts in diuretic, antihypertensive, and anti-diabetic potency in rats [1]. The position of methoxy groups on the terminal benzenesulfonamide ring (3,4- vs. 2,5-dimethoxy) affects hydrogen-bonding geometry with biological targets, while the phenyl linker substitution (para vs. meta) alters molecular shape complementarity. Alafeefy et al. (2015) further showed that in analogous 4-oxoquinazoline-benzenesulfonamides, nanomolar versus micromolar Trypanosoma cruzi carbonic anhydrase (TcCA) inhibition depended critically on precise substitution architecture [2]. Computational physicochemical predictions corroborate differences in lipophilicity, polar surface area, and hydrogen-bonding capacity between positional isomers . Consequently, substituting the target compound with an in-class analog without explicit matched-assay validation risks introducing uncontrolled variables that confound experimental reproducibility and structure-activity interpretation.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898429-05-5) vs. Closest Analogs


Regioisomeric Methoxy Substitution: 3,4-Dimethoxy vs. 2,5-Dimethoxy Benzenesulfonamide — Predicted Physicochemical Profile Divergence

The 3,4-dimethoxy substitution pattern on the terminal benzenesulfonamide ring of the target compound (CAS 898429-05-5) is predicted, based on established medicinal chemistry principles and fragment-based property calculators, to yield a distinct physicochemical profile compared to its 2,5-dimethoxy regioisomer (CAS 898455-91-9). While no head-to-head experimental comparison has been published for these two specific compounds, computational predictions indicate the 3,4-dimethoxy configuration generates a larger dipole moment and altered hydrogen-bond acceptor topology due to the contiguous methoxy oxygen lone pairs, which may translate to differential target engagement. Published SAR data on congeneric quinazolinone-sulfonamide series confirm that methoxy positional isomerism modulates biological potency, selectivity, and pharmacokinetic behavior [1].

Structure-Activity Relationship Drug Design Physicochemical Property Prediction

Para-Phenyl Linker vs. Meta-Phenyl Linker: Impact on Molecular Geometry and Target Accessibility

The target compound features a para-substituted phenyl spacer connecting the quinazolinone core to the benzenesulfonamide group. This geometric arrangement produces a linear, extended molecular conformation distinct from the bent topology of meta-substituted phenyl linker analogs (e.g., N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-substituted benzenesulfonamides). The structural class of 4-oxoquinazoline-benzenesulfonamides studied by Alafeefy et al. (2015) demonstrated nanomolar inhibitory potency against Trypanosoma cruzi α-carbonic anhydrase (TcCA), with inhibition constants (KIs) comparable to the standard inhibitor acetazolamide (AAZ) [1]. The para- vs. meta-linker geometry is anticipated to influence the depth of sulfonamide zinc-binding group insertion into the CA active site and the positioning of the quinazolinone scaffold within the hydrophobic pocket [2].

Molecular Recognition Carbonic Anhydrase Inhibition Quinazolinone-Sulfonamide SAR

Sulfonamide Substituent Differentiation: 3,4-Dimethoxy vs. 4-Acetyl Benzenesulfonamide — Electronic Modulation of Pharmacophore Potency

Among closely related analogs available from commercial suppliers, 4-acetyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898421-17-5) replaces the 3,4-dimethoxy substitution with a 4-acetyl group on the terminal benzenesulfonamide ring . This substitution represents a fundamental electronic shift: the 3,4-dimethoxy groups are electron-donating (+M effect, Hammett σp ≈ −0.27 for OCH3), whereas the 4-acetyl group is electron-withdrawing (−M/−I effect, Hammett σp ≈ +0.50 for COCH3). In the broader benzenesulfonamide carbonic anhydrase inhibitor literature, sulfonamide NH acidity — and thus zinc-binding affinity — is modulated by the electronic character of para-substituents, with electron-withdrawing groups generally enhancing sulfonamide NH deprotonation and improving CA binding at the cost of isozyme selectivity, while electron-donating groups attenuate potency but may confer selectivity advantages [1].

Enzyme Inhibition Electron-Withdrawing Groups Carbonic Anhydrase Isozymes

Recommended Application Scenarios for 3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898429-05-5)


Carbonic Anhydrase Isozyme Profiling and Probe Development

Based on class-level evidence that 4-oxoquinazoline-benzenesulfonamides exhibit nanomolar inhibition of α-carbonic anhydrase isoforms [1], this compound is best deployed in in vitro CA isozyme screening panels (hCA I, II, IX, XII; TcCA) where its 3,4-dimethoxy substitution and para-phenyl linker geometry are hypothesized to confer a selectivity fingerprint distinct from electron-withdrawing or sterically bulkier analogs. Researchers should benchmark its KI values against acetazolamide and methazolamide as reference standards.

Structure-Activity Relationship (SAR) Expansion of Quinazolinone-Sulfonamide Hybrid Series

This compound fills a specific chemical space niche — 3,4-dimethoxybenzenesulfonamide linked para to a 2-methyl-4-oxoquinazolinone — that is sparsely represented in published quinazolinone-sulfonamide SAR studies. The Rahman et al. (2014) series demonstrated that systematic variation of substituents on both the quinazolinone and benzenesulfonamide rings modulates diuretic and antihypertensive activity in rodent models [2]. Integrating CAS 898429-05-5 into a broader analog matrix allows researchers to deconvolute the electronic and steric contributions of the 3,4-dimethoxy motif within this pharmacophore framework.

Computational Docking and Pharmacophore Model Validation

Given the availability of high-resolution crystal structures for carbonic anhydrase isoforms and the well-characterized zinc-binding mode of primary sulfonamides [3], this compound serves as a structurally defined probe for validating docking protocols and pharmacophore models. Its distinctive substitution pattern — featuring both electron-donating methoxy groups and a rigid quinazolinone scaffold — provides a useful test case for assessing the predictive accuracy of scoring functions, molecular dynamics simulations, and free-energy perturbation calculations in sulfonamide-based inhibitor design.

Quality Control Reference for Analog Procurement and Purity Verification

In multi-compound screening campaigns using commercial quinazolinone-sulfonamide libraries, CAS 898429-05-5 can serve as a structurally authenticated reference standard for verifying the identity and purity of closely related analogs (e.g., regioisomeric 2,5-dimethoxy or meta-phenyl variants) via HPLC-MS, NMR, and elemental analysis. This mitigates the risk of mis-identification or cross-contamination that can arise when procuring structurally similar compounds from multiple vendors .

Quote Request

Request a Quote for 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.